molecular formula C4H5N3O2 B1267059 1-Methyl-3-nitro-1H-pyrazole CAS No. 54210-32-1

1-Methyl-3-nitro-1H-pyrazole

Cat. No. B1267059
CAS RN: 54210-32-1
M. Wt: 127.1 g/mol
InChI Key: KLAQNTBUXCCZHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Methyl-3-nitro-1H-pyrazole and related compounds often involves multistep organic reactions, starting from basic pyrazole derivatives. Techniques such as nitration and methylation are commonly employed to introduce the desired functional groups into the pyrazole ring. For instance, the base-mediated reaction of hydrazones with nitroolefins has been reported to yield 1,3,4-trisubstituted pyrazoles with a reversed regioselectivity, demonstrating a novel synthesis approach for pyrazole derivatives (Deng & Mani, 2008).

Molecular Structure Analysis

The molecular structure of 1-Methyl-3-nitro-1H-pyrazole is characterized by the presence of a pyrazole ring, a nitro group attached to the third carbon, and a methyl group attached to the first carbon. X-ray diffraction (XRD), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy are essential tools in analyzing the molecular geometry, bonding patterns, and electronic structure of such compounds. Experimental and theoretical investigations, including density functional theory (DFT) calculations, provide insights into the optimized parameters, vibrational frequencies, and chemical shift values, which are in agreement with X-ray data (Evecen et al., 2016).

Chemical Reactions and Properties

1-Methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, leveraging the reactivity of the nitro and methyl groups. These reactions include nucleophilic substitutions, cycloadditions, and hydrogen bond formations, leading to the synthesis of complex molecules. For example, the reaction of 3,4,5-trinitro-1H-pyrazole with ammonia and amines results in nucleophilic substitution of the nitro group, highlighting the compound's reactivity and potential for further functionalization (Dalinger et al., 2013).

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been studied for their diverse biological activities, such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
  • Agrochemistry

    • In the field of agrochemistry, pyrazoles are used in the synthesis of various pesticides and herbicides .
  • Coordination Chemistry

    • Pyrazoles can act as ligands in coordination chemistry, forming complexes with various metal ions .
  • Organometallic Chemistry

    • In organometallic chemistry, pyrazoles are used as building blocks for the synthesis of various organometallic compounds .
  • Synthetic Organic Chemistry

    • Pyrazoles are used in synthetic organic chemistry as intermediates in the synthesis of a wide range of organic compounds .
  • Material Science

    • Pyrazoles have also found applications in material science, such as in the development of new materials with unique properties .
  • Green Synthesis

    • Pyrazoles can be synthesized using various eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .
  • Bioactive Chemicals

    • Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals . They have been the focus of many techniques due to their wide usage in various reactions in different media .
  • Pharmacological Functions

    • The pyrazole moiety has many pharmacological functions. Different synthesis techniques have been discussed for pyrazole derivatives .
  • Heterocyclic Compounds

    • Pyrazoles are known to be one of the most potential families of nitrogen-containing compounds. They are extensively found as a core framework in a huge library of heterocycles and show several employments in natural science and other areas of science .
  • Alkaloids

    • Although being rarely in nature, pyrazoles are categorized as alkaloids due to their structure and pharmacological effects on humans .
  • Natural Products

    • Pyrazoles are widely observed in natural products, for instance, vitamins, hormones, and alkaloids .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas .

Future Directions

Pyrazoles, including 1-Methyl-3-nitro-1H-pyrazole, have a wide range of applications in various sectors such as technology, medicine, and agriculture . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

1-methyl-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-2-4(5-6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLAQNTBUXCCZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40202561
Record name 1-Methyl-3-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-nitro-1H-pyrazole

CAS RN

54210-32-1
Record name 1-Methyl-3-nitropyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054210321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-nitropyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40202561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AA Zaitsev, TI Cherkasova, IL Dalinger… - Russian Chemical …, 2007 - Springer
… The use of glycolic acid phenylamide instead of thioglycolic acid N phenylamide under analogous conditions resulted in 5 anilino 1 methyl 3 nitro 1H pyrazole 4 carbonitrile. An explana …
Number of citations: 11 link.springer.com
BV Lyalin, VA Petrosyan - Chemistry of Heterocyclic Compounds, 2014 - Springer
… The main product was identified as the starting 1-methyl-3-nitro-1H-pyrazole-5-carboxylic … of 4-chloro-1-methyl-3-nitro-1H-pyrazole and 1-methyl-3-nitro-1H-pyrazole in 1:2 molar ratio. …
Number of citations: 15 link.springer.com
ND Kim, H Chun, SJ Park, JW Yang, JW Kim… - Bioorganic & medicinal …, 2011 - Elsevier
… Besides, a 1-methyl-3-nitro-1H-pyrazole group of compound 1 was able to interact with hydrophobic pocket surrounded mainly by Pro197, Met414, Tyr415, and Tyr448 residues. These …
Number of citations: 31 www.sciencedirect.com
AR Katritzky, EFV Scriven, S Majumder… - Arkivoc, 2005 - arkat-usa.org
Direct nitration of a variety of furans, pyrroles, thiophenes, pyrazoles, imidazoles, isoxazoles and thiazoles (17 compounds) with nitric acid/trifluoroacetic anhydride affords mononitro …
Number of citations: 60 www.arkat-usa.org

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